Cas no 2877644-95-4 (9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine)
![9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine structure](https://ja.kuujia.com/scimg/cas/2877644-95-4x500.png)
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine 化学的及び物理的性質
名前と識別子
-
- 9-Methyl-6-[3-(2H-1,2,3-triazol-2-yl)-1-azetidinyl]-9H-purine
- AKOS040858484
- F6671-3930
- 9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine
- 2877644-95-4
-
- インチ: 1S/C11H12N8/c1-17-7-14-9-10(17)12-6-13-11(9)18-4-8(5-18)19-15-2-3-16-19/h2-3,6-8H,4-5H2,1H3
- InChIKey: BSZWNRPRYHYTHG-UHFFFAOYSA-N
- ほほえんだ: N1(C2C3=C(N=CN=2)N(C)C=N3)CC(C1)N1N=CC=N1
計算された属性
- せいみつぶんしりょう: 256.11849242g/mol
- どういたいしつりょう: 256.11849242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 536.2±60.0 °C(Predicted)
- 酸性度係数(pKa): 4.97±0.10(Predicted)
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6671-3930-5μmol |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6671-3930-25mg |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6671-3930-50mg |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6671-3930-10μmol |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6671-3930-20mg |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6671-3930-2μmol |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6671-3930-4mg |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6671-3930-75mg |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6671-3930-1mg |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6671-3930-30mg |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine |
2877644-95-4 | 30mg |
$178.5 | 2023-09-07 |
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purineに関する追加情報
Introduction to 9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine (CAS No. 2877644-95-4)
9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2877644-95-4, represents a convergence of heterocyclic chemistry and medicinal innovation. Its molecular architecture incorporates multiple nitrogen-containing rings, which are pivotal in modulating biological pathways and interactions. The presence of a methyl group at the 9-position and a triazole moiety at the 6-position introduces specific pharmacophoric features that enhance its potential as a therapeutic agent.
The compound’s core structure is derived from purine, a fundamental purine derivative that is integral to nucleic acid synthesis and various enzymatic processes. The substitution pattern in 9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine suggests a designed approach to interact with biological targets, particularly enzymes or receptors involved in cellular signaling and metabolic pathways. The azetidine ring appended to the triazole moiety further diversifies the compound’s chemical space, enabling selective binding and functional modulation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action for such complex molecules. Studies indicate that compounds with similar structural motifs may exhibit inhibitory effects on key enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. The triazole ring, known for its stability and bioavailability, plays a crucial role in enhancing the pharmacokinetic profile of this compound.
In the context of drug discovery, 9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine represents a promising candidate for further development. Its ability to modulate purine-based pathways makes it particularly relevant for therapies targeting nucleic acid metabolism and enzyme inhibition. The integration of azetidine into the molecular framework suggests potential applications in developing novel scaffolds for drug design, offering an alternative to existing purine derivatives.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocycles like 9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine, facilitating its exploration in preclinical studies. Researchers are particularly interested in its potential as an inhibitor of enzymes such as kinases or phosphodiesterases, which are critical in cellular processes affected by diseases.
Current research is focused on evaluating the pharmacological properties of this compound through in vitro and in vivo studies. Preliminary data suggest that it may exhibit significant therapeutic potential due to its ability to interact with biological targets in a manner that disrupts pathogenic pathways. The combination of structural features such as the methyl group, triazole, and azetidine moieties contributes to its multifaceted interactions with biological systems.
The development of novel therapeutic agents relies heavily on understanding the structural determinants of bioactivity. 9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine exemplifies how intricate molecular design can lead to compounds with high specificity and efficacy. Its potential applications span multiple therapeutic areas, including oncology, immunology, and neurology, where modulating purine pathways is known to yield beneficial outcomes.
As computational tools continue to improve, virtual screening methods are being employed to identify promising candidates like 9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-y]l)-9H-purine for further investigation. These methods allow researchers to predict binding interactions and assess pharmacokinetic properties before conducting expensive wet-lab experiments. Such advancements are accelerating the drug discovery pipeline by prioritizing compounds with favorable profiles based on their chemical structures.
The future prospects of this compound are bright, with ongoing studies aimed at optimizing its pharmacological properties through structure-based drug design. By leveraging knowledge from existing literature and integrating cutting-edge computational techniques, researchers aim to develop derivatives that enhance potency while minimizing side effects. The integration of purine-based scaffolds with other heterocyclic motifs continues to be a fertile ground for innovation in medicinal chemistry.
In conclusion,9-methyl--6-[3-(21-troliol--21-yi]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l)-y]l
2877644-95-4 (9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine) 関連製品
- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)
- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)
- 2171626-79-0(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)
- 2137766-55-1(1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)
- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
- 1804204-04-3(Ethyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)
- 2006569-57-7(tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 2580100-06-5(rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)




